REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:14]=[CH:13][C:12]([S:15]([N:18]2[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]2)(=[O:17])=[O:16])=[CH:11][C:5]=1[C:6](OCC)=[O:7])[CH3:2]>O=[Mn]=O>[CH2:1]([O:3][C:4]1[CH:14]=[CH:13][C:12]([S:15]([N:18]2[CH2:23][CH2:22][N:21]([CH3:24])[CH2:20][CH2:19]2)(=[O:16])=[O:17])=[CH:11][C:5]=1[CH:6]=[O:7])[CH3:2]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C(=O)OCC)C=C(C=C1)S(=O)(=O)N1CCN(CC1)C
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Name
|
|
Quantity
|
100 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Type
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CUSTOM
|
Details
|
the suspension stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
|
This was washed with acetone (150 mL)
|
Type
|
FILTRATION
|
Details
|
The MnO2 was filtered off onto Celite®
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow oil
|
Type
|
CUSTOM
|
Details
|
This was recrystallised from toluene
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=C(C=C1)S(=O)(=O)N1CCN(CC1)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |